Marilactone
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Overview
Description
Marilactone is a natural product belonging to the class of lactones. It was initially isolated from marine sponge-derived fungus Stachylidium species . The compound is characterized by its molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . This compound appears as a powder and is soluble in organic solvents like chloroform.
Mechanism of Action
Target of Action
Marilactone is a natural product derived from the fungus Stachylidium sp
Result of Action
This compound, as a type of macrolactin, exhibits potent antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, anti-angiogenic, and other activities . .
Action Environment
It is known that antibiotics, which this compound is a type of, can act as an ecological factor in the environment that could potentially affect microbial communities . The effects include phylogenetic structure alteration, resistance expansion, and ecological function disturbance in the micro-ecosystem .
Preparation Methods
Synthetic Routes and Reaction Conditions: Marilactone is typically synthesized through natural product extraction from the fungus Stachylidium species . The preparation involves a series of chemical reactions and purification steps. The process is complex and often requires advanced techniques such as biotechnological fermentation or chemical synthesis .
Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the principles of large-scale fermentation and extraction. The fungus is cultivated under controlled conditions, and the compound is extracted using organic solvents followed by purification steps to achieve high purity .
Chemical Reactions Analysis
Types of Reactions: Marilactone undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the lactone ring structure.
Substitution: Substitution reactions can occur at the hydroxyl group or the lactone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides and acids are employed.
Major Products:
Scientific Research Applications
Marilactone has several scientific research applications:
Chemistry: Used as a model compound in studying lactone chemistry and synthesis.
Biology: Investigated for its biological activities, including antimicrobial and antifungal properties.
Industry: Utilized in the development of natural pesticides and other bioactive agents
Comparison with Similar Compounds
Cyclomarinone: Another compound isolated from the same fungus, characterized by a hydroxycyclopentenone ring.
Maristachones A-E: A series of phthalide-related compounds with unique structural features.
Uniqueness of Marilactone: this compound is unique due to its specific lactone structure and bioactive properties. Unlike other similar compounds, it has shown a broad spectrum of biological activities, making it a valuable compound for various applications .
Properties
IUPAC Name |
6-ethyl-4-hydroxy-3-methylpyran-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-3-6-4-7(9)5(2)8(10)11-6/h4,9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USMZMYPGRVEPNO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=O)O1)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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